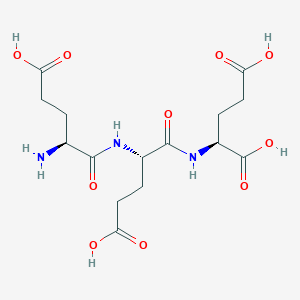

H-Glu-Glu-Glu-OH

Description

H-Glu-Glu-Glu-OH is a natural product found in Trypanosoma brucei with data available.

Properties

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]pentanedioic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N3O10/c16-7(1-4-10(19)20)13(25)17-8(2-5-11(21)22)14(26)18-9(15(27)28)3-6-12(23)24/h7-9H,1-6,16H2,(H,17,25)(H,18,26)(H,19,20)(H,21,22)(H,23,24)(H,27,28)/t7-,8-,9-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUZMZDDKFCSKOT-CIUDSAMLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)O)C(C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CC(=O)O)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N3O10 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30949110 |

Source

|

| Record name | N-{2-[(2-Amino-4-carboxy-1-hydroxybutylidene)amino]-4-carboxy-1-hydroxybutylidene}glutamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30949110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

405.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26247-79-0 |

Source

|

| Record name | N-{2-[(2-Amino-4-carboxy-1-hydroxybutylidene)amino]-4-carboxy-1-hydroxybutylidene}glutamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30949110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Triglutamic Acid (Glu-Glu-Glu): A Critical Metabolic Motif in Folate Retention and Tubulin Signaling

Executive Summary

Triglutamic acid (Glu-Glu-Glu; EEE) is often dismissed as a mere structural fragment of longer polyglutamate chains. However, in high-precision drug development and cell biology, the triglutamate moiety represents a critical functional threshold . It serves as the "molecular lock" that transitions folate antimetabolites (e.g., Methotrexate, Pemetrexed) from transient substrates to retained, high-affinity inhibitors. Furthermore, in the "tubulin code," the addition of glutamic acid residues (glutamylation) regulates microtubule severing and motor protein transport, with short-chain glutamylation (1–3 residues) acting as distinct signaling flags compared to hyper-glutamylation.

This guide analyzes the biological function of triglutamic acid not as a polymer, but as a specific functional intermediate , providing actionable insights for designing antifolates and interpreting cytoskeletal dynamics.

Part 1: The Biochemistry of the Triglutamate Motif

Structural & Physicochemical Properties

Triglutamic acid is a tripeptide composed of three L-glutamic acid residues linked by peptide bonds. In biological systems, it exists primarily in two forms:[]

- -linked (Linear): Standard peptide bonds (backbone). Common in synthetic peptides and specific signaling motifs.

- -linked (Isopeptide): The side-chain carboxyl of one glutamate links to the amino group of the next. This is the biologically dominant form in folate metabolism and tubulin modification.

| Property | Specification | Biological Implication |

| Charge at pH 7.4 | Highly Negative (~ -4) | Prevents passive diffusion across cell membranes (critical for drug retention). |

| Chelation | High affinity for Ca²⁺/Mg²⁺ | Mimics hydroxyapatite binding domains; modulates calcium-dependent enzymes. |

| Proteolytic Stability | Requires specific hydrolases (GGH) for cleavage, ensuring signal persistence. |

Part 2: The Folate Connection – The "Triglutamate Threshold" in Drug Development

In oncology, the efficacy of antifolates (e.g., Methotrexate - MTX) is strictly dependent on intracellular polyglutamylation. The enzyme Folylpolyglutamate Synthetase (FPGS) adds glutamate residues to the drug.[2][3]

The "Triglutamate Threshold":

-

Glu1 (Parent Drug): Low affinity for target enzymes (e.g., Thymidylate Synthase); easily effluxed via MRP transporters.

-

Glu2: Intermediate retention.

-

Glu3 (Triglutamate): The Tipping Point.

-

Retention: The negative charge density of the triglutamate tail prevents efflux through the Reduced Folate Carrier (RFC) or PCFT.

-

Potency: MTX-Glu3 binds Thymidylate Synthase with 10–100x higher affinity than MTX-Glu1.

-

Drug Design Insight: Effective antifolates must be rapid substrates for FPGS to reach the Glu3 state before being effluxed. Resistance often arises from FPGS downregulation or GGH (Gamma-glutamyl hydrolase) upregulation, which strips the Glu tail back below the Glu3 threshold.

Visualization: The Folate Retention Trap

The following diagram illustrates the kinetic trap where FPGS converts transient folates into retained triglutamates, while GGH reverses this process.

Caption: The "Triglutamate Trap": FPGS sequentially adds glutamate residues. Reaching Glu3 is critical for preventing efflux and maximizing target inhibition.

Part 3: The Tubulin Code – Cytoskeletal Regulation

Microtubules are not uniform; they are chemically diverse due to the "Tubulin Code."[4] Polyglutamylation occurs on the C-terminal tails of

-

Mechanism: Tubulin Tyrosine Ligase-Like (TTLL) enzymes add glutamate chains.[4][6]

-

The Role of Glu3:

-

Spastin Recruitment: Spastin is a microtubule-severing enzyme.[7] Its activity is biphasic . It requires a short glutamate tail (1–3 residues) for initial binding and activation.

-

Hyper-glutamylation (>3 residues): Can inhibit certain motors or trigger rapid degradation.

-

Neurodegeneration: Excessive accumulation of long polyglutamate chains (or failure to trim them back to the physiological range) is linked to neurodegeneration (e.g., in Purkinje cells).

-

Scientific Implication: When studying neurotoxicity or transport defects, researchers must distinguish between total glutamylation levels and the specific length of the side chains.

Part 4: Experimental Protocol – LC-MS/MS Profiling of Intracellular Polyglutamates

Objective: To quantify the ratio of MTX-Glu1 (parent) to MTX-Glu3 (active metabolite) in cancer cells to assess metabolic competence.

Principle: Standard HPLC often fails to resolve specific polyglutamate chain lengths. This protocol uses Ion-Pairing Chromatography coupled with MS/MS for precise chain-length determination.

Reagents & Preparation

-

Internal Standard: Methotrexate-d3 (deuterated).

-

Lysis Buffer: 70% Methanol (ice cold) with 10 mM Ammonium Bicarbonate (pH 7.4). Note: Avoid acidic lysis initially to prevent spontaneous hydrolysis.

-

Mobile Phase A: 10 mM Ammonium Bicarbonate + 5 mM Dimethylhexylamine (DMHA) in Water (pH 7.5).

-

Mobile Phase B: Acetonitrile.

Workflow Steps

-

Cell Harvesting: Wash cells 2x with ice-cold PBS.

-

Quenching: Immediately add 500 µL ice-cold Lysis Buffer. Scrape and collect.

-

Extraction: Vortex (1 min), Sonicate (5 min, 4°C). Centrifuge at 16,000 x g for 10 min.

-

Supernatant Prep: Collect supernatant. Evaporate under Nitrogen stream. Reconstitute in 100 µL Mobile Phase A.

-

LC-MS/MS Analysis:

-

Column: C18 Reverse Phase (e.g., Waters Acquity BEH C18).

-

Gradient: 5% B to 95% B over 12 minutes. The ion-pairing agent (DMHA) is crucial to retain the highly polar Glu3 species.

-

MRM Transitions:

-

MTX-Glu1: 455.2 → 308.1

-

MTX-Glu2: 584.2 → 308.1

-

MTX-Glu3: 713.3 → 308.1

-

-

Data Interpretation[8][9][10][11]

-

Retention Time: Glu3 will elute later than Glu1 due to the ion-pairing interaction with DMHA, despite being more polar.

-

Efficacy Index: Calculate the Glu3+ / Total MTX ratio . A ratio < 0.2 indicates FPGS resistance or high GGH activity.

Visualization: Analytical Workflow

Caption: LC-MS/MS workflow utilizing ion-pairing reagents (DMHA) to resolve and quantify highly polar triglutamate metabolites.

References

-

Raz, S., et al. (2016). "Folylpoly-gamma-glutamate synthetase: A key enzyme in folate homeostasis and antifolate therapy." Vitamins and Hormones. Link

-

Janke, C. (2014). "The tubulin code: Molecular components, readout mechanisms, and functions." Journal of Cell Biology. Link

-

Stark, M., et al. (2009). "Quantification of intracellular folate polyglutamates using LC-MS/MS." Analytical Biochemistry. Link

-

Walling, E.A. (2006). "Polyglutamylation of antifolates: A critical determinant of efficacy." Cancer Metastasis Reviews. Link

-

Lacroix, B., et al. (2010). "Tubulin glutamylation regulates microtubule severing by spastin." Journal of Cell Biology. Link

Sources

- 2. Roles of folylpoly-gamma-glutamate synthetase in therapeutics with tetrahydrofolate antimetabolites: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Enzymes involved in folate metabolism and its implication for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structural basis for α-tubulin-specific and modification state-dependent glutamylation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cytoskeleton.com [cytoskeleton.com]

- 6. Reactome | Carboxyterminal post-translational modifications of tubulin [reactome.org]

- 7. Biphasic Control of Microtubule Severing by Tubulin Glutamylation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to H-Glu-Glu-Glu-OH and Polyglutamic Acid: From Molecular Structure to Advanced Applications

Abstract

This technical guide provides a comprehensive comparative analysis of the well-defined oligopeptide, H-Glu-Glu-Glu-OH (triglutamic acid), and the versatile biopolymer, polyglutamic acid (PGA). We will delve into their distinct chemical structures, synthesis methodologies, and physicochemical properties. Furthermore, this guide will explore their diverse applications, with a particular focus on the fields of drug delivery and biomaterials, offering researchers, scientists, and drug development professionals a thorough understanding of their respective advantages and limitations. Detailed experimental protocols for synthesis and characterization are provided to bridge theoretical knowledge with practical application.

Introduction: Distinguishing Oligopeptide from Polymer

At first glance, H-Glu-Glu-Glu-OH and polyglutamic acid appear to be closely related, both being comprised of glutamic acid monomers. However, their fundamental difference lies in their scale and complexity. H-Glu-Glu-Glu-OH, or triglutamic acid, is a discrete molecule with a precise chemical formula of C15H23N3O10 and a molecular weight of 405.36 g/mol [1]. In contrast, polyglutamic acid is a polymer, a long chain of repeating glutamic acid units, with a molecular weight that can range from tens to thousands of kilodaltons (kDa)[2][3]. This distinction in size and structure dictates their unique properties and applications.

Comparative Analysis of Physicochemical Properties

The differing molecular architectures of triglutamic acid and polyglutamic acid give rise to a host of distinct physicochemical characteristics.

| Property | H-Glu-Glu-Glu-OH (Triglutamic Acid) | Polyglutamic Acid (PGA) |

| Molecular Weight | 405.36 g/mol (fixed)[1] | Variable (10 kDa to >1000 kDa)[2][3] |

| Structure | Defined linear sequence of three L-glutamic acid units | Linear polymer of D- and/or L-glutamic acid units[4] |

| Solubility | Soluble in water | Highly soluble in water[5] |

| Viscosity | Low | High, concentration and molecular weight dependent[5] |

| Biodegradability | Readily metabolized | Biodegradable[5][6] |

| Biocompatibility | High | Generally high and non-toxic[5][7] |

| Film-Forming | No | Yes[5][8] |

| Water Retention | Moderate | Exceptional, can hold up to 5000 times its weight in water[2][7] |

Synthesis Methodologies: Precision vs. Biosynthesis

The synthesis of these two molecules follows fundamentally different pathways, reflecting their structural disparity.

H-Glu-Glu-Glu-OH: The Precision of Solid-Phase Peptide Synthesis (SPPS)

Triglutamic acid, as a short peptide, is typically synthesized using solid-phase peptide synthesis (SPPS). This method allows for the precise, stepwise addition of amino acids to a growing peptide chain anchored to a solid resin support. The most common approach is the Fmoc/tBu strategy[9].

Experimental Protocol: Fmoc-based SPPS of H-Glu-Glu-Glu-OH

-

Resin Preparation: Swell a suitable resin (e.g., Wang resin) in a non-polar solvent like dichloromethane (DCM).

-

First Amino Acid Coupling: Couple the first Fmoc-protected glutamic acid (Fmoc-Glu(OtBu)-OH) to the resin.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the coupled amino acid using a solution of 20% piperidine in dimethylformamide (DMF)[10][11].

-

Second Amino Acid Coupling: Couple the second Fmoc-Glu(OtBu)-OH to the deprotected N-terminus of the resin-bound amino acid.

-

Repeat Deprotection and Coupling: Repeat the deprotection and coupling steps for the third glutamic acid residue.

-

Cleavage and Deprotection: Cleave the synthesized peptide from the resin and simultaneously remove the side-chain protecting groups (OtBu) using a cleavage cocktail, typically containing trifluoroacetic acid (TFA)[10].

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the final product using techniques like mass spectrometry and analytical HPLC.

Caption: Solid-Phase Peptide Synthesis Workflow for H-Glu-Glu-Glu-OH.

Polyglutamic Acid: The Power of Microbial Fermentation

Polyglutamic acid is primarily produced through microbial fermentation, most commonly using various strains of Bacillus, such as Bacillus subtilis and Bacillus licheniformis[8][12][13]. These microorganisms naturally synthesize and secrete PGA. The synthesis is a non-ribosomal process catalyzed by enzymes[12].

Experimental Protocol: Production and Purification of γ-PGA

-

Inoculum Preparation: Cultivate a seed culture of a PGA-producing Bacillus strain in a suitable nutrient broth.

-

Fermentation: Inoculate a larger volume of fermentation medium with the seed culture. The medium typically contains a carbon source (e.g., glucose), a nitrogen source, and essential minerals.

-

Incubation: Incubate the culture under controlled conditions of temperature, pH, and aeration for a specified period to allow for cell growth and PGA production.

-

Cell Removal: Separate the bacterial cells from the fermentation broth by centrifugation or microfiltration.

-

PGA Precipitation: Precipitate the PGA from the cell-free supernatant by adding a suitable alcohol, such as ethanol.

-

Purification: Redissolve the crude PGA in water and purify it further using techniques like dialysis to remove low molecular weight impurities, followed by lyophilization to obtain a purified powder[14].

-

Characterization: Determine the molecular weight and purity of the PGA using techniques like gel permeation chromatography (GPC) and nuclear magnetic resonance (NMR) spectroscopy[15][16].

Caption: Nanoparticle Formulation Workflow using Polyglutamic Acid.

Conclusion: Selecting the Right Tool for the Job

References

- Chemical Structure and Physical Properties of Polyglutamic Acid - Food Additives. (2024, August 15). Xi'an Lyphar Biotech Co.

- How is polyglutamic acid obtained? - Typology. (2025, May 20). Typology.

- Poly (γ) glutamic acid: a unique microbial biopolymer with diverse commercial applicability. (2024, February 12). Frontiers in Bioengineering and Biotechnology.

- Synthesis of Poly-γ-Glutamic Acid and Its Application in Biomedical M

- Exploring the Unique Characteristics of Polyglutamic Acid and Its Applic

- Microbial Poly-(glutamic acid): Production, Biosynthesis, Properties, and Their Applications in the Food and Biomedicals. (2025, February 28). Preprints.org.

- Drug delivery applications of poly-γ-glutamic acid. (n.d.).

- Regulation of Polyglutamic Acid Synthesis by Glutamate in Bacillus licheniformis and Bacillus subtilis. (n.d.). Applied and Environmental Microbiology.

- Polyglutamic Acid in Photocatalytic Degradation of Organic Pollutants. (2025, August 8).

- Polyglutamic acid: All you need to know! - Typology. (n.d.). Typology.

- Polyglutamic Acid - Cosmetic Ingredient INCI. (2024, May 31). SpecialChem.

- Polyglutamate: Unleashing the Versatility of a Biopolymer for Cosmetic Industry Applic

- Poly(glutamic Acid) for Biomedical Applications. (n.d.).

- Microbial Poly-Glutamic Acid: Production, Biosynthesis, Properties, and Their Applications in Food, Environment, and Biomedicals. (2025, April 10). MDPI.

- Polyglutamic acid as raw material for drug carriers. (2022, December 6). Journal of the Serbian Chemical Society.

- Synthesis of Poly-γ-Glutamic Acid and Its Application in Biomedical M

- Poly (γ-) Glutamic Acid : A Promising Biopolymer. (2018, June 25). CORE.

- H-GLU-GLU-OH | 3929-61-1. (n.d.). ChemicalBook.

- polyglutamic acid(γ-PGA). (2024, May 8). Lin Chemical.

- Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. (n.d.).

- H-Glu-Glu-Glu-OH peptide. (n.d.). NovoPro.

- Production and Characterization of Poly-γ-Glutamic Acid by Bacillus velezensis SDU. (2025, April 16). PMC.

- Hydrocarbon Degradation and Microbial Survival Improvement in Response to γ-Polyglutamic Acid Applic

- Peptide Synthesis. (2025, October 5). Bio-protocol.

- Improved production, characterization and flocculation properties of poly (γ)-glutamic acid produced from Bacillus subtilis. (2012, October 27). SpringerLink.

- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (n.d.). Nowick Lab.

- Experimental procedures Solid phase peptide synthesis (SPPS) Solid phase peptide synthesis (SPPS) was performed using a microwav. (n.d.). Rsc.org.

- Microbial Degradation of Poly(amino acid)s. (2004, May 7).

- Recent Advances in Poly(α-L-glutamic acid)-Based Nanomaterials for Drug Delivery. (n.d.). MDPI.

- Preparation, Characterization and Drug Delivery Research of γ-Polyglutamic Acid Nanoparticles: A Review. (n.d.). PubMed.

- H-Glu-Glu-OH; Glutamyl-glutamic acid. (n.d.). MedchemExpress.com.

- NanoFabTxTM PLGA-Nano, for synthesis of 100 and 200 nm particles. (n.d.). Sigma-Aldrich.

- Techniques And Protocols Of Present-Time Solid Phase Peptide Synthesis. (2022, February 14).

- Poly-γ-Glutamic Acid: Biodegradable Polymer for Potential Protection of Beneficial Viruses. (2016, January 6). PMC.

- H-GAMMA-GLU-GLU-OH | 1116-22-9. (2025, April 18). ChemicalBook.

- Glu-Glu-OH. (n.d.). Chem-Impex.

- Preparation, Characterization and Drug Delivery Research of γ-Polyglutamic Acid Nanoparticles: A Review. (n.d.).

- γ-Polyglutamic Acid Produced by Bacillus subtilis (natto): Structural Characteristics, Chemical Properties and Biological Functional. (n.d.). SciSpace.

- poly-gamma-glutamic acid: a comprehensive overview of biosynthesis, characteristics. (n.d.). International Journal of Pharmaceutical Sciences and Research.

- Microbial production and functional assessment of γ-polyglutamic acid isolated

- Preparation of Nanoparticles Composed of Chitosan/Poly-γ-glutamic Acid and Evaluation of Their Permeability through Caco-2 Cells. (n.d.). Biomacromolecules.

- Recent Advances in Poly(α- L-glutamic acid)-Based Nanomaterials for Drug Delivery. (2022, April 25). Biomolecules.

- Preparation, Characterization and Drug Delivery Research of γ-Polyglutamic Acid Nanoparticles: A Review. (2023, January 13). Bentham Science Publishers.

- (PDF) Preparation of Stable Zein/Poly(γ‐glutamic acid) Nanocomposite Particles for Improved Encapsulation of Curcumin. (n.d.).

Sources

- 1. H-Glu-Glu-Glu-OH peptide [novoprolabs.com]

- 2. us.typology.com [us.typology.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Chemical Structure and Physical Properties of Polyglutamic Acid [biolyphar.com]

- 6. Polyglutamic Acid in Photocatalytic Degradation of Organic Pollutants [eureka.patsnap.com]

- 7. Exploring the Unique Characteristics of Polyglutamic Acid and Its Applications [thinkdochemicals.com]

- 8. specialchem.com [specialchem.com]

- 9. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences | Springer Nature Experiments [experiments.springernature.com]

- 10. bio-protocol.org [bio-protocol.org]

- 11. rsc.org [rsc.org]

- 12. us.typology.com [us.typology.com]

- 13. journals.asm.org [journals.asm.org]

- 14. Production and Characterization of Poly-γ-Glutamic Acid by Bacillus velezensis SDU - PMC [pmc.ncbi.nlm.nih.gov]

- 15. jbiochemtech.com [jbiochemtech.com]

- 16. scispace.com [scispace.com]

The Physiological Landscape of Glutamic Acid Oligomers: A Technical Guide to the Trimer

Abstract

This technical guide provides a comprehensive exploration of the physiological effects of glutamic acid, with a specific focus on the potential activities of a glutamic acid trimer. Recognizing the limited direct research on a discrete trimeric structure, this document synthesizes findings from studies on L-glutamic acid (monomer), γ-L-glutamyl-L-glutamate (a dimer), and poly-γ-glutamic acid (polymer) to construct a scientifically grounded understanding of how chain length influences biological function. This guide is intended for researchers, scientists, and drug development professionals investigating the therapeutic and physiological potential of glutamic acid-based molecules. We delve into the neuroexcitatory roles of the monomer, the neuromodulatory activities of the dimer, and the immunomodulatory and biomedical applications of the polymer. Furthermore, we present detailed experimental protocols and conceptual frameworks to guide future research in this promising area.

Introduction: From Monomer to Polymer

L-glutamic acid, a non-essential amino acid, is a fundamental building block of proteins and a pivotal molecule in cellular metabolism.[][2] In the central nervous system, it functions as the primary excitatory neurotransmitter, mediating a vast array of physiological processes including learning and memory.[2][3] Glutamic acid can polymerize through amide linkages, forming polyglutamic acid (PGA). When the linkage occurs between the α-amino group and the γ-carboxyl group of adjacent glutamic acid residues, the resulting polymer is poly-γ-glutamic acid (γ-PGA).[4][5] This biopolymer is naturally synthesized by various microorganisms, notably Bacillus species, and is biodegradable, non-toxic, and non-immunogenic.[5]

The physiological effects of glutamic acid are profoundly dependent on its degree of polymerization. While the monomer exerts its effects through direct interaction with specific neurotransmitter receptors, the high molecular weight polymer, γ-PGA, is known for its applications in drug delivery, tissue engineering, and as a moisturizer in cosmetics, with some evidence suggesting immunomodulatory activity.[5][6]

A "glutamic acid trimer" represents a short oligomer of γ-PGA, consisting of three glutamic acid units. To date, there is a significant gap in the scientific literature regarding the specific synthesis, isolation, and physiological characterization of a discrete glutamic acid trimer. Therefore, this guide will adopt a logical, evidence-based approach to explore its potential physiological effects by examining the known activities of the monomer, a structurally related dimer (γ-L-glutamyl-L-glutamate), and the long-chain polymer.

The Physiological Role of L-Glutamic Acid (Monomer)

As the principal excitatory neurotransmitter in the vertebrate central nervous system, L-glutamic acid's physiological effects are primarily mediated through its interaction with glutamate receptors on neuronal and glial cells.[7][8] These receptors are broadly classified into two families: ionotropic and metabotropic.

2.1. Ionotropic Glutamate Receptors (iGluRs)

iGluRs are ligand-gated ion channels that, upon binding glutamate, undergo a conformational change to allow the influx of cations (primarily Na⁺ and Ca²⁺), leading to depolarization of the postsynaptic membrane and initiation of an excitatory postsynaptic potential.[8] There are three main subtypes of iGluRs:

-

AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) receptors: Mediate fast synaptic transmission.

-

Kainate receptors: Involved in both pre- and postsynaptic signaling.

-

NMDA (N-methyl-D-aspartate) receptors: Play a crucial role in synaptic plasticity, learning, and memory. They are unique in their requirement for both glutamate and a co-agonist (glycine or D-serine) for activation, as well as their voltage-dependent block by Mg²⁺.[9]

2.2. Metabotropic Glutamate Receptors (mGluRs)

mGluRs are G-protein coupled receptors that modulate synaptic activity and neuronal excitability through second messenger signaling cascades.[8] They are classified into three groups based on their sequence homology, pharmacology, and intracellular signaling mechanisms.

2.3. Glutamate in Cellular Metabolism

Beyond its role in neurotransmission, glutamic acid is a key player in cellular metabolism. It is a central intermediate in the tricarboxylic acid (TCA) cycle and is involved in the biosynthesis of other amino acids.[]

}

Physiological Effects of γ-L-Glutamyl-L-Glutamate (Dimer)

Research into the physiological effects of a glutamic acid dimer, specifically γ-L-glutamyl-L-glutamate (γ-Glu-Glu), provides the most direct insight into the potential activities of a trimer. γ-Glu-Glu is a naturally occurring dipeptide that can be produced from the breakdown of glutathione by the enzyme γ-glutamyl transferase.[10][11]

A key study has demonstrated that γ-Glu-Glu exhibits excitatory effects on cultured neurons, primarily through the activation of NMDA receptors.[10][11] This effect was found to be dependent on synaptic transmission. Further investigation revealed that γ-Glu-Glu acts as a partial agonist at NMDA receptors, with a higher efficacy for receptors containing the GluN2B subunit.[10][11] At lower concentrations, γ-Glu-Glu was also shown to potentiate the responses of glutamate at NMDA receptors.[11]

These findings are significant as they suggest that short oligomers of γ-glutamic acid can function as neuromodulators, fine-tuning the activity of the primary excitatory neurotransmitter system. The preference for GluN2B-containing NMDA receptors is particularly noteworthy, as these receptors are critically involved in synaptic plasticity and are implicated in various neurological disorders.

Physiological Effects of Poly-γ-Glutamic Acid (Polymer)

In contrast to the monomer and dimer, high molecular weight γ-PGA does not appear to interact directly with glutamate receptors. Instead, its physiological effects are mediated through different mechanisms.

4.1. Immunomodulatory Activity

High molecular weight γ-PGA has been shown to activate immune cells through interactions with Toll-like receptor 4 (TLR4), a key pattern recognition receptor of the innate immune system.[6] This interaction requires the TLR4 co-receptors MD2 and CD14 and leads to the induction of type I interferon signaling pathways.[6] This activity suggests that γ-PGA may have therapeutic potential as a vaccine adjuvant or as an antiviral agent.[6]

4.2. Biomedical Applications

The biocompatibility, biodegradability, and water-solubility of γ-PGA have led to its exploration in a variety of biomedical applications:

-

Drug Delivery: γ-PGA can be formulated into nanoparticles for the controlled release of anticancer drugs and other therapeutics.

-

Tissue Engineering: It can be used to create scaffolds for tissue regeneration.

-

Cosmetics: γ-PGA is a highly effective humectant, capable of holding large amounts of water, making it a popular ingredient in moisturizers.

Synthesis and Characterization of Glutamic Acid Oligomers

The primary method for producing γ-PGA is through microbial fermentation using various strains of Bacillus.[12][13] The molecular weight of the resulting γ-PGA can be controlled to some extent by modifying the fermentation conditions and the producing strain.[14] To study the specific effects of a glutamic acid trimer, it would be necessary to either chemically synthesize the molecule or to fractionate a low molecular weight γ-PGA preparation to isolate the trimer.

5.1. Proposed Synthesis and Isolation Workflow

}

Experimental Protocols for Investigating Trimer Effects

To elucidate the specific physiological effects of a glutamic acid trimer, a series of in vitro and in vivo experiments would be required. The following protocols are based on established methodologies for studying glutamate receptor pharmacology and neuronal activity.

6.1. Receptor Binding Assays

-

Objective: To determine the binding affinity of the glutamic acid trimer to various glutamate receptor subtypes.

-

Methodology:

-

Prepare cell membrane fractions from cell lines expressing specific recombinant glutamate receptor subtypes (e.g., HEK293 cells expressing different NMDA or AMPA receptor subunit combinations).

-

Incubate the membrane fractions with a radiolabeled ligand known to bind to the receptor of interest (e.g., [³H]MK-801 for the NMDA receptor ion channel).

-

Perform competitive binding assays by adding increasing concentrations of the glutamic acid trimer.

-

Measure the displacement of the radioligand to determine the binding affinity (Ki) of the trimer.

-

6.2. Electrophysiological Recordings

-

Objective: To assess the functional activity of the glutamic acid trimer on glutamate receptors and neuronal excitability.

-

Methodology (Patch-Clamp):

-

Culture primary neurons (e.g., hippocampal or cortical neurons) or use brain slices.

-

Perform whole-cell patch-clamp recordings from individual neurons.

-

Apply glutamate or a specific agonist (e.g., NMDA) to elicit a baseline current.

-

Co-apply the glutamic acid trimer with the agonist to determine if it modulates the receptor response (potentiation or inhibition).

-

Apply the trimer alone to test for direct agonist activity.

-

Data Summary: A Comparative Overview

| Feature | L-Glutamic Acid (Monomer) | γ-L-Glutamyl-L-Glutamate (Dimer) | Poly-γ-Glutamic Acid (Polymer) |

| Primary Target | Ionotropic & Metabotropic Glutamate Receptors[7][8] | NMDA Receptors (GluN2B subunit preference)[10][11] | Toll-like Receptor 4 (TLR4)[6] |

| Primary Effect | Excitatory Neurotransmission[2] | Neuromodulation (Partial Agonist/Potentiator)[10][11] | Immunomodulation (Type I IFN induction)[6] |

| Key Function | Learning, Memory, Synaptic Plasticity[2] | Potential regulation of glutamatergic signaling[10][11] | Drug delivery, moisturizer, potential antiviral[5][6] |

| Source | Endogenous, Dietary | Endogenous (from Glutathione)[10][11] | Microbial Fermentation (Bacillus sp.)[12][13] |

Conclusion and Future Directions

The physiological effects of glutamic acid are intricately linked to its degree of polymerization. While the monomer is a well-characterized excitatory neurotransmitter, and the polymer is a versatile biomaterial with immunomodulatory properties, the biological activities of short oligomers like the glutamic acid trimer remain largely unexplored. Based on the available evidence from the glutamic acid dimer, it is plausible that a trimer could also function as a neuromodulator, potentially with unique selectivity and efficacy at specific glutamate receptor subtypes.

Future research should focus on the definitive synthesis or isolation and structural characterization of a glutamic acid trimer. Subsequent in-depth pharmacological and physiological studies are warranted to investigate its interaction with glutamate receptors, its impact on synaptic transmission and plasticity, and its potential therapeutic applications in neurological and psychiatric disorders. The exploration of glutamic acid oligomers represents a promising frontier in neuroscience and drug discovery.

References

-

The Glutathione Metabolite γ-Glutamyl-Glutamate Partially Activates Glutamate NMDA Receptors in Central Neurons With Higher Efficacy for GluN2B-Containing Receptors. Frontiers.[Link]

-

The Glutathione Metabolite γ-Glutamyl-Glutamate Partially Activates Glutamate NMDA Receptors in Central Neurons With Higher Efficacy for GluN2B-Containing Receptors. PMC.[Link]

-

Development and pharmacokinetics of galactosylated poly-L-glutamic acid as a biodegradable carrier for liver-specific drug delivery. PubMed.[Link]

- Glutamic Acid: Definition, Structure, Benefits, Sources and Uses. [No valid source found]

-

Glutamic acid. Wikipedia.[Link]

-

Oligomers of Amyloid β Prevent Physiological Activation of the Cellular Prion Protein-Metabotropic Glutamate Receptor 5 Complex by Glutamate in Alzheimer Disease. PubMed.[Link]

- THE PHYSIOLOGY OF GLUTAMIC ACID. [No valid source found]

-

Synthesis and biological activity of glutamic acid derivatives. PubMed.[Link]

-

Synthesis and pharmacological properties of glutamic acid amides: A review. ResearchGate.[Link]

-

Nanoelectrochemistry reveals how soluble Aβ 42 oligomers alter vesicular storage and release of glutamate. PNAS.[Link]

-

Glutamic Acid. Journal of Neurological Research And Therapy.[Link]

-

What is Glutamic Acid used for?. Patsnap Synapse.[Link]

-

Gamma-glutamyltransferase. Wikipedia.[Link]

-

The antiviral activity of poly-γ-glutamic acid, a polypeptide secreted by Bacillus sp., through induction of CD14-dependent type I interferon responses. PMC.[Link]

-

Glutamic Acid. University of Rochester Medical Center.[Link]

- Poly (γ) glutamic acid: a unique microbial biopolymer with diverse commercial applicability. [No valid source found]

- poly-gamma-glutamic acid: a comprehensive overview of biosynthesis, characteristics. [No valid source found]

-

Effects of Dietary L-glutamic acid on the Growth Performance, Gene Expression Associated with Muscle Growth-Related Gene Expression, and Intestinal Health of Juvenile Largemouth Bass (Micropterus salmoides). MDPI.[Link]

-

Recent Advances in Microbial Synthesis of Poly-γ-Glutamic Acid: A Review. MDPI.[Link]

-

Polyglutamic acid. Wikipedia.[Link]

-

Poly (γ) glutamic acid: a unique microbial biopolymer with diverse commercial applicability. PMC.[Link]

-

γ-Glutamyltranspeptidases: sequence, structure, biochemical properties, and biotechnological applications. PMC.[Link]

-

Glutamate receptor. Wikipedia.[Link]

-

What are the side effects of Glutamic Acid?. Patsnap Synapse.[Link]

-

Microbial Poly-Glutamic Acid: Production, Biosynthesis, Properties, and Their Applications in Food, Environment, and Biomedicals. MDPI.[Link]

-

Overview of the Glutamatergic System. NCBI.[Link]

-

Glutamatergic Transmission: A Matter of Three. PMC.[Link]

- Glutamate Receptor Activity in Neuropsychi

-

Glutamate | Excitatory neurotransmitter | Neurology lecture series. YouTube.[Link]

Sources

- 2. Glutamic acid - Wikipedia [en.wikipedia.org]

- 3. Content - Health Encyclopedia - University of Rochester Medical Center [urmc.rochester.edu]

- 4. Polyglutamic acid - Wikipedia [en.wikipedia.org]

- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 6. The antiviral activity of poly-γ-glutamic acid, a polypeptide secreted by Bacillus sp., through induction of CD14-dependent type I interferon responses - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Glutamate receptor - Wikipedia [en.wikipedia.org]

- 8. Overview of the Glutamatergic System - Glutamate-Related Biomarkers in Drug Development for Disorders of the Nervous System - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. m.youtube.com [m.youtube.com]

- 10. Frontiers | The Glutathione Metabolite γ-Glutamyl-Glutamate Partially Activates Glutamate NMDA Receptors in Central Neurons With Higher Efficacy for GluN2B-Containing Receptors [frontiersin.org]

- 11. The Glutathione Metabolite γ-Glutamyl-Glutamate Partially Activates Glutamate NMDA Receptors in Central Neurons With Higher Efficacy for GluN2B-Containing Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. office2.jmbfs.org [office2.jmbfs.org]

- 13. Recent Advances in Microbial Synthesis of Poly-γ-Glutamic Acid: A Review [mdpi.com]

- 14. mdpi.com [mdpi.com]

discovery and history of oligoglutamates

Executive Summary

The efficacy of folate antagonists—the cornerstone of chemotherapy for over 70 years—relies on a singular, often overlooked biochemical event: polyglutamylation . While the discovery of folic acid (Vitamin B9) is well-documented, the identification of its intracellular metabolism into long-chain gamma-oligoglutamates represents a pivotal moment in pharmacology. This modification transforms transient vitamins and weak drugs into potent, cellularly retained toxins.

This guide analyzes the discovery history, enzymatic mechanics, and synthetic protocols of oligoglutamates. It is designed to provide drug developers with the mechanistic grounding required to engineer the next generation of "trappable" antifolates.

Part 1: The Biological Engine – History & Mechanism

The Discovery of the "Conjugate"

In the 1930s, Lucy Wills identified a "new hemopoietic factor" in yeast (Wills Factor) that cured macrocytic anemia. By 1943, Robert Stokstad at Lederle Laboratories isolated the crystalline compound we now know as folic acid (pteroylglutamic acid).

However, a discrepancy emerged.[1][2][3][4] The folate found in yeast was microbiologically inactive until treated with a specific enzyme ("conjugase"). In the late 1940s and 50s, researchers identified that natural intracellular folates were not monoglutamates but polyglutamates —chains of 2 to 9 glutamate residues linked not by the standard alpha-peptide bond, but by a unique gamma-carboxyl linkage .

-

The Significance: This gamma-linkage renders the chain resistant to standard proteases, requiring a specific enzyme (Gamma-Glutamyl Hydrolase, GGH) for degradation.

The FPGS/GGH Cycle: The Cellular Trap

The accumulation of folates (and antifolates) is controlled by two opposing forces:

-

Folylpolyglutamate Synthetase (FPGS): Adds glutamate residues.[5][6] This adds negative charge, preventing efflux via the Reduced Folate Carrier (RFC) and increasing affinity for intracellular enzymes.

-

Gamma-Glutamyl Hydrolase (GGH): Cleaves these residues, allowing efflux.

Key Insight for Drug Design: The "Trap" mechanism is the primary driver of cytotoxicity for Methotrexate (MTX) and Pemetrexed. Without polyglutamylation, these drugs would wash out of the cell as quickly as they enter.

Figure 1: The Folate Trapping Mechanism. Monoglutamates enter via transporters but can easily exit. FPGS adds glutamate tails, creating highly charged polyglutamates that are retained and bind targets with higher affinity.

Part 2: The Pharmacological Pivot – Antifolates

The evolution from Methotrexate (1st generation) to Pemetrexed (2nd generation) was driven by an understanding of FPGS kinetics.

-

Methotrexate (MTX): A poor substrate for FPGS. It requires high doses or long infusion times to build up the polyglutamate pool (MTX-PGs) necessary for sustained DHFR inhibition.

-

Pemetrexed (Alimta): Specifically engineered as a high-affinity substrate for FPGS. It is rapidly polyglutamated, leading to prolonged retention and potent inhibition of Thymidylate Synthase (TS).

Comparative Kinetics: The FPGS Efficiency Gap

The table below illustrates why Pemetrexed is superior at intracellular retention.

| Parameter | Methotrexate (MTX) | Pemetrexed | Significance |

| FPGS | ~30 - 100 µM | ~0.8 µM | Pemetrexed is ~40-100x more efficiently polyglutamated. |

| Primary Target | DHFR | TS (via Polyglutamate) | Polyglutamation shifts target specificity. |

| Cellular Retention | Moderate (Hours) | High (Days) | Pemetrexed persists in tumors long after plasma clearance. |

| Resistance Mechanism | Transport (RFC) downregulation | FPGS downregulation | Loss of FPGS is the primary failure mode for Pemetrexed. |

Data compiled from kinetic studies on human recombinant FPGS and erythrocyte lysates.

Part 3: Technical Workflows

Protocol A: Chemical Synthesis of Gamma-Oligoglutamate Standards

Challenge: Standard Solid Phase Peptide Synthesis (SPPS) creates alpha-amide bonds. To synthesize biological folate standards (gamma-linked), one must invert the protection strategy.

Reagents Required:

-

Building Block: Fmoc-L-Glu-O-alpha-tBu (Alpha-carboxyl protected, Gamma-carboxyl free). Note: This is the reverse of standard SPPS reagents.

-

Coupling Agents: HBTU/DIPEA.

Step-by-Step Workflow:

-

Resin Loading (C-Terminus):

-

Couple the first Glutamate residue via its alpha-carboxyl (standard Fmoc-Glu(OtBu)-OH can be used here if the final residue is alpha-linked, but for a pure gamma-chain, use Fmoc-Glu-O-alpha-tBu attached via the gamma-carboxyl to the resin? Correction: The C-terminal glutamate of a folate chain has two free carboxyls. Usually, the alpha-carboxyl is attached to the resin).

-

Self-Validating Step: Perform a Kaiser test.[11] Blue beads = incomplete coupling.

-

Chain Elongation (The Gamma Link):

-

Cleavage & Deprotection:

-

Treat with 95% TFA.[12] This cleaves the resin (C-term) and removes the alpha-t-butyl protecting groups simultaneously.

-

Result: A chain linked via gamma-amides with free alpha-carboxyls.

-

Figure 2: Gamma-Peptide Synthesis Logic. The key deviation from standard SPPS is the use of alpha-protected glutamate building blocks to force gamma-bond formation.

Protocol B: LC-MS/MS Profiling of Intracellular Polyglutamates

Objective: Quantify chain length distribution (Glu2 vs Glu5) in cell lysates.

-

Sample Preparation (Quenching):

-

Pellet cells (

) and wash with ice-cold PBS. -

Immediate Lysis: Add 200 µL ice-cold Methanol/Water (50:50) containing 25 mM Sodium Ascorbate and 0.1% 2-Mercaptoethanol .

-

Why: Folates oxidize rapidly. Ascorbate is non-negotiable.

-

Heat shock (60°C for 5 min) to denature endogenous GGH and stop hydrolysis.

-

-

Extraction:

-

Centrifuge (16,000 x g, 10 min). Collect supernatant.

-

Optional: SPE cleanup (Bond Elut PH) if sensitivity is low.

-

-

LC-MS/MS Parameters:

-

Column: C18 Reverse Phase (e.g., Acquity HSS T3).

-

Mobile Phase:

-

A: 20 mM Ammonium Acetate + 0.1% Formic Acid (pH 3.5).

-

B: Acetonitrile.[13]

-

-

Detection: Negative Ion Mode (ESI-). Polyglutamates ionize better in negative mode due to multiple carboxyl groups.

-

Transitions: Monitor specific parent->fragment transitions. The parent mass increases by 129 Da for each glutamate added.

-

References

-

The Methotrexate Story: A Paradigm for Development of Cancer Chemotherapeutic Agents. Source: National Institutes of Health (NIH) / PubMed URL:[Link]

-

Folylpoly-Glutamate Synthetase Expression is associated with Tumor Response and Outcome from Pemetrexed-based Chemotherapy. Source: PMC / NIH URL:[Link]

-

Comparison of Pemetrexed and Methotrexate Polyglutamylation Kinetics. Source: ResearchGate / Clinical Cancer Research URL:[Link]

-

Comprehensive Profiling of Folates Across Polyglutamylation and One-Carbon States. Source: PMC / NIH URL:[Link]

Sources

- 1. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 2. Folylpoly-Glutamate Synthetase Expression is associated with Tumor Response and Outcome from Pemetrexed-based Chemotherapy in Malignant Pleural Mesothelioma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. revistamedicinamilitara.ro [revistamedicinamilitara.ro]

- 5. Cellular pharmacokinetic of methotrexate and its modulation by folylpolyglutamate synthetase and γ-glutamyl hydrolase in tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Distinct mechanistic activity profile of pralatrexate in comparison to other antifolates in in vitro and in vivo models of human cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Fmoc-Glu(OtBu)-Thr[psi(Me,Me)Pro]-OH: Key in Peptide Synthesis | Advent [adventchembio.com]

- 8. chem.uci.edu [chem.uci.edu]

- 9. chem.uci.edu [chem.uci.edu]

- 10. chemistry.du.ac.in [chemistry.du.ac.in]

- 11. peptide.com [peptide.com]

- 12. biovera.com.au [biovera.com.au]

- 13. bevital.no [bevital.no]

Methodological & Application

solid-phase synthesis of H-Glu-Glu-Glu-OH

Application Note: Solid-Phase Synthesis of the Homotripeptide H-Glu-Glu-Glu-OH via Fmoc/tBu Chemistry

Introduction & Rationale

The chemical synthesis of highly acidic, glutamic acid-rich peptides presents unique challenges. Unprotected side-chain carboxylates have a high propensity to undergo unwanted acylation during coupling cycles, leading to branched byproducts and failed syntheses. The homotripeptide H-Glu-Glu-Glu-OH serves as a fundamental model for polyglutamic acid sequences, which are extensively utilized in targeted drug delivery systems, hydrogel formulation, and calcium-binding assays.

This application note details a robust, self-validating protocol for the synthesis of H-Glu-Glu-Glu-OH utilizing 1[1]. By employing an orthogonal protection strategy and a self-validating iterative cycle, this methodology ensures high crude purity and prevents side-chain branching.

Mechanistic Principles & Strategic Choices

To ensure scientific integrity and high yield, the experimental design is grounded in the following mechanistic choices:

-

Orthogonal Protection Strategy: The synthesis relies on the Fmoc/tBu strategy, the 2[2]. The α-amino group is temporarily protected by the base-labile Fmoc group, while the γ-carboxylic acid side chain is protected by the acid-labile tert-butyl (OtBu) ester[3]. This orthogonality ensures that sequential N-terminal deprotection can occur in basic conditions without prematurely exposing the reactive side chain[2].

-

Resin Selection: Fmoc-Glu(OtBu)-Wang resin is selected as the solid support. The Wang linker (4-alkoxybenzyl alcohol) is highly stable to the basic conditions of Fmoc deprotection but yields a 1, which is structurally required for the H-Glu-Glu-Glu-OH target[1].

-

Amide Bond Activation: The coupling phase employs HBTU and DIPEA. HBTU requires a base to abstract the carboxylic proton of the amino acid, forming a carboxylate that attacks the uronium salt to generate a highly reactive OBt ester. DIPEA is utilized because it is a non-nucleophilic base, driving the activation without participating in unwanted side reactions with the active ester[2].

-

Global Deprotection & Cleavage: A trifluoroacetic acid (TFA) cocktail is used to simultaneously cleave the peptide from the Wang linker and remove the OtBu side-chain protecting groups. Triisopropylsilane (TIS) and water are included as 4 generated during acidolysis, preventing the re-alkylation of the peptide backbone[4].

Workflow Visualization

Iterative Fmoc-SPPS workflow for H-Glu-Glu-Glu-OH synthesis and isolation.

Reagents and Materials

| Reagent / Material | Function | Equivalents | Notes |

| Fmoc-Glu(OtBu)-Wang Resin | Solid Support | 1.0 eq | Assuming ~0.6 mmol/g loading capacity. |

| Fmoc-Glu(OtBu)-OH | Amino Acid Building Block | 4.0 eq | Provides orthogonal protection (Fmoc/tBu). |

| HBTU | Coupling Activator | 3.9 eq | Slightly substoichiometric to AA to prevent capping. |

| DIPEA | Non-nucleophilic Base | 8.0 eq | Facilitates OBt ester formation. |

| 20% Piperidine in DMF | Deprotection Reagent | Excess | Cleaves N-terminal Fmoc group. |

| TFA / TIS / H₂O (95:2.5:2.5) | Cleavage Cocktail | Excess | Global deprotection and resin cleavage. |

| DMF / DCM | Solvents | Excess | Used for resin swelling and washing. |

Step-by-Step Experimental Protocol

Note: The following protocol is scaled for a 0.1 mmol synthesis.

Phase I: Resin Preparation

-

Swelling: Weigh 167 mg of Fmoc-Glu(OtBu)-Wang resin into a fritted SPPS reaction vessel.

-

Add 5 mL of N,N-dimethylformamide (DMF). Agitate gently for 45 minutes.

-

Drain the solvent completely using a vacuum manifold.

Phase II: Iterative SPPS Cycle

Cycle 1: Coupling the second Glutamic Acid residue 4. Fmoc Deprotection: Add 3 mL of 20% (v/v) piperidine in DMF to the resin. Agitate for 5 minutes, then drain. Add another 3 mL and agitate for 15 minutes.

-

Causality: Piperidine initiates a 5, releasing the free primary amine and a dibenzofulvene byproduct[5].

-

Washing: Drain the reaction vessel and wash the resin with DMF (5 × 3 mL, 1 minute each) to remove all traces of piperidine[2].

-

Activation and Coupling:

-

In a separate vial, dissolve 0.4 mmol of Fmoc-Glu(OtBu)-OH (170 mg) and 0.39 mmol of HBTU (148 mg) in 2 mL of DMF.

-

Add 0.8 mmol of DIPEA (139 µL) to the mixture. Vortex for 1 minute to pre-activate the amino acid.

-

Add the activated mixture to the resin and agitate for 60 minutes at room temperature.

-

-

Washing: Drain the coupling solution and wash the resin with DMF (4 × 3 mL) and DCM (2 × 3 mL)[2].

-

Validation (Kaiser Test): Extract a few resin beads and perform a Kaiser (ninhydrin) test.

-

Self-Validation: Ninhydrin reacts with free primary amines to form a dark blue complex (Ruhemann's purple). A negative test (yellow/colorless beads) validates that all N-terminal amines have been successfully acylated[2]. If blue, repeat Step 6.

-

Cycle 2: Coupling the third Glutamic Acid residue 9. Repeat steps 4 through 8 using a fresh aliquot of Fmoc-Glu(OtBu)-OH to attach the final N-terminal glutamic acid.

Final Deprotection 10. Repeat steps 4 and 5 to remove the final N-terminal Fmoc group, yielding the free amine (H-Glu(OtBu)-Glu(OtBu)-Glu(OtBu)-Wang Resin). Wash thoroughly with DCM (5 × 3 mL) and dry the resin under vacuum for 30 minutes.

Phase III: Cleavage and Global Deprotection

-

Cleavage Cocktail Preparation: Prepare 5 mL of the cleavage cocktail: 95% TFA, 2.5% TIS, and 2.5% ultrapure H₂O.

-

Acidolysis: Add the cleavage cocktail to the dried resin. Agitate gently for 2 hours at room temperature.

-

Causality: The strong acid4 and simultaneously strips the OtBu protecting groups from the three glutamic acid side chains[4].

-

Filtration: Filter the cleavage solution into a clean 50 mL centrifuge tube. Wash the resin with an additional 1 mL of TFA and combine the filtrates.

-

Precipitation: Concentrate the TFA solution under a gentle stream of nitrogen to approximately 1–2 mL. Add 15 mL of ice-cold diethyl ether to precipitate the unprotected H-Glu-Glu-Glu-OH peptide.

-

Isolation: Centrifuge at 4000 rpm for 5 minutes. Decant the ether supernatant. Wash the peptide pellet twice more with cold ether to remove residual TFA and scavengers.

-

Dry the crude peptide pellet under vacuum.

Analytical Validation

To ensure the scientific integrity of the synthesized H-Glu-Glu-Glu-OH, the crude product must be analytically verified:

-

RP-HPLC: Run on a C18 column using a gradient of Water (0.1% TFA) and Acetonitrile (0.1% TFA). Given the highly polar and acidic nature of the unprotected tripeptide, expect early elution in the gradient.

-

ESI-MS: Confirm the exact mass. The theoretical monoisotopic mass of H-Glu-Glu-Glu-OH (C₁₅H₂₃N₃O₁₀) is 405.14 Da . In positive ion mode, the target [M+H]⁺ peak will be observed at m/z406.14 .

References

-

LabMart. "Sigma-Aldrich™ Fmoc-Glu(OtBu)-OH, ≥98.0% (HPLC), for peptide synthesis." LabMart. Available at: [Link]

-

PeptideChemistry.org. "TFA Peptide Cleavage in Fmoc-SPPS: Mechanism & Optimization." PeptideChemistry. Available at: [Link]

-

National Institutes of Health (NIH) / PMC. "Introduction to Peptide Synthesis." PMC. Available at:[Link]

Sources

- 1. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Sigma-Aldrich™ Fmoc-Glu(OtBu)-OH, ≥98.0% (HPLC), for peptide synthesis | LabMart Limited [labmartgh.com]

- 4. peptidechemistry.org [peptidechemistry.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

Application Note: Advanced Chromatographic Purification of Synthetic H-Glu-Glu-Glu-OH

Target Audience: Researchers, Analytical Scientists, and Peptide Drug Development Professionals Content Focus: Mechanistic Rationale, Method Development, and Self-Validating Protocols

Introduction & Mechanistic Rationale

The purification of synthetic, highly acidic short peptides such as H-Glu-Glu-Glu-OH (Tri-glutamic acid) presents a formidable challenge in downstream processing. Standard Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) methodologies—typically utilizing standard C18 stationary phases and 5–95% Acetonitrile gradients—frequently fail when applied to these molecules. The high proportion of acidic residues prevents adequate retention on conventional RP-HPLC columns, often resulting in the peptide eluting in the void volume[1].

H-Glu-Glu-Glu-OH possesses one N-terminal amine and four carboxylic acid groups (three

-

Electrostatic Repulsion: The highly charged molecule strongly prefers the aqueous mobile phase over the hydrophobic stationary phase.

-

Phase Collapse (Dewetting): Attempting to force retention by using 100% aqueous mobile phases on standard C18 columns leads to stationary phase collapse, destroying reproducibility and peak shape.

Furthermore, the synthesis of highly acidic peptide sequences is historically beset by problems with purification and subsequent characterization by ESI-MS due to their propensity to retain counter-ions (like sodium) and remain multiply negatively charged[1],[2]. To overcome these hurdles, analytical scientists must abandon standard platform methods and instead engineer the chromatographic environment to manipulate the peptide's ionization state or exploit orthogonal retention mechanisms[3].

This application note details three field-proven, self-validating methodologies for the purification of H-Glu-Glu-Glu-OH: Aqueous-Compatible RP-HPLC (Ion-Suppression), Hydrophilic Interaction Liquid Chromatography (HILIC), and Strong Anion Exchange (SAX).

Physicochemical Profiling

Before selecting a purification strategy, it is critical to understand the quantitative physicochemical parameters dictating the molecule's behavior.

Table 1: Physicochemical Properties of H-Glu-Glu-Glu-OH

| Property | Value | Chromatographic Implication |

| Molecular Weight | 405.36 g/mol | Small hydrodynamic radius; requires high-efficiency columns ( |

| Isoelectric Point (pI) | ~3.0 | Requires extreme pH manipulation (pH < 2.5) to neutralize the molecule for RP-HPLC. |

| Net Charge (pH 7.0) | -4 | Highly repulsive to hydrophobic stationary phases; ideal candidate for SAX. |

| LogP (Octanol/Water) | < -3.0 | Extremely hydrophilic; standard C18 organic gradients will result in void elution. |

Chromatographic Decision Workflow

The following decision tree outlines the logical progression for isolating highly polar, acidic peptides based on their physicochemical state in different mobile phase environments.

Workflow for the purification of highly polar, acidic peptides like H-Glu-Glu-Glu-OH.

Detailed Experimental Protocols

Method A: Aqueous-Compatible RP-HPLC (Ion-Suppression)

Causality & Rationale: To retain H-Glu-Glu-Glu-OH on a reversed-phase column, the mobile phase pH must be driven down to ~2.0 using a strong ion-pairing acid like Trifluoroacetic acid (TFA). This suppresses the ionization of the

Protocol Steps:

-

Column: Waters Atlantis T3 or Agilent Polaris C18-A (4.6 x 250 mm, 5 µm).

-

Mobile Phase A: 0.1% TFA in LC-MS Grade

(Verify pH is -

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Gradient Program:

-

0.0 - 5.0 min: 0% B (Isocratic hold to establish retention)

-

5.0 - 25.0 min: 0% to 15% B (Shallow gradient for polar resolution)

-

25.0 - 27.0 min: 15% to 95% B (Column wash)

-

27.0 - 35.0 min: 0% B (Re-equilibration)

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 214 nm (peptide bond absorption).

System Suitability & Self-Validation: Inject a neutral void volume marker (e.g., uracil). If H-Glu-Glu-Glu-OH co-elutes with uracil at

Method B: Hydrophilic Interaction Liquid Chromatography (HILIC)

Causality & Rationale: HILIC provides an orthogonal retention mechanism specifically designed for highly polar peptides that fail on RP-HPLC[4]. It utilizes a polar stationary phase and a highly organic mobile phase. The peptide partitions into a water-enriched layer immobilized on the silica surface. Elution is achieved by increasing the aqueous composition, making it highly compatible with ESI-MS[3].

Protocol Steps:

-

Column: Waters BEH Amide (4.6 x 150 mm, 3.5 µm).

-

Mobile Phase A: 10 mM Ammonium Formate in

, adjusted to pH 3.0 with Formic Acid. -

Mobile Phase B: Acetonitrile (containing 0.1% Formic Acid).

-

Sample Diluent (Critical): Dissolve the crude peptide in a minimum of 70% Acetonitrile. Injecting in 100% water will disrupt the HILIC partition layer and cause severe peak splitting.

-

Gradient Program:

-

0.0 - 2.0 min: 85% B

-

2.0 - 22.0 min: 85% to 50% B (Increasing aqueous strength)

-

22.0 - 25.0 min: 50% B (Wash)

-

25.0 - 35.0 min: 85% B (Re-equilibration)

-

-

Flow Rate: 0.8 mL/min.

System Suitability & Self-Validation: Toluene can be used as a void marker. If the peptide elutes at the void, the initial organic concentration is too low. Ensure Mobile Phase B is exactly 85% during sample loading.

Method C: Strong Anion Exchange (SAX) Chromatography

Causality & Rationale: By exploiting the -4 net charge of the peptide at pH 8.0, SAX provides robust retention based purely on electrostatic interactions. This is particularly useful as a primary capture and purification step for highly acidic peptides from complex synthetic mixtures[1].

Protocol Steps:

-

Column: Thermo Scientific DNAPac PA200 or equivalent SAX column (4.6 x 250 mm).

-

Mobile Phase A: 20 mM Tris-HCl, pH 8.0.

-

Mobile Phase B: 20 mM Tris-HCl, 1.0 M NaCl, pH 8.0.

-

Gradient Program:

-

0.0 - 5.0 min: 0% B

-

5.0 - 35.0 min: 0% to 50% B (Increasing salt displaces the peptide)

-

35.0 - 40.0 min: 100% B (Wash)

-

40.0 - 50.0 min: 0% B (Re-equilibration)

-

System Suitability & Self-Validation: If the peptide fails to bind and elutes in the flow-through, check the pH of Mobile Phase A. It must be strictly

Method Comparison & Data Presentation

Table 2: Comparison of Chromatographic Strategies for H-Glu-Glu-Glu-OH

| Parameter | Method A: AQ-RP-HPLC | Method B: HILIC | Method C: SAX |

| Retention Mechanism | Hydrophobic (Ion-Suppressed) | Hydrophilic Partitioning | Electrostatic (Anion Exchange) |

| Stationary Phase | Polar-embedded C18 / AQ-C18 | Amide-bonded Silica | Quaternary Amine |

| Mobile Phase System | 0.1% TFA in | Tris-HCl (pH 8) / NaCl | |

| Primary Advantage | Industry standard, volatile buffers | Excellent retention of polar species | Highest loading capacity |

| Primary Limitation | Risk of stationary phase collapse | Requires high organic sample diluent | Non-volatile salts require desalting |

Conclusion

The successful purification of H-Glu-Glu-Glu-OH requires a departure from standard peptide purification templates. By understanding the causality between the peptide's extreme hydrophilicity, its pKa values, and the chosen chromatographic environment, scientists can engineer robust separations. Method A (AQ-RP-HPLC) remains the most direct route to a volatile, lyophilization-ready product, provided the pH is strictly controlled and an aqueous-compatible column is utilized. Methods B (HILIC) and C (SAX) serve as powerful orthogonal techniques when standard reversed-phase selectivity is insufficient to resolve synthetic impurities.

References

1.[1] Purification and characterization of the central segment of prothymosin-alpha: methodology for handling highly acidic peptides. nih.gov. URL: 2.[2] The 4-pyridylmethyl ester as a protecting group for glutamic and aspartic acids: 'flipping' peptide charge states for characterization by positive ion mode ESI-MS. nih.gov. URL: 3.[4] An improved approach to hydrophilic interaction chromatography of peptides: Salt gradients in the presence of high isocratic acetonitrile concentrations. nih.gov. URL: 4.[3] Advances in Therapeutic Peptides Separation and Purification. mdpi.com. URL:

Sources

- 1. Purification and characterization of the central segment of prothymosin-alpha: methodology for handling highly acidic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The 4-pyridylmethyl ester as a protecting group for glutamic and aspartic acids: 'flipping' peptide charge states for characterization by positive ion mode ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. An improved approach to hydrophilic interaction chromatography of peptides: Salt gradients in the presence of high isocratic acetonitrile concentrations - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Advanced Analytical Techniques for Triglutamic Acid Characterization

Executive Summary & Mechanistic Context

Triglutamic acid (Glu3) is a highly polar homopeptide that plays a critical role across multiple scientific domains. In biological systems, it is a key structural component in folate polyglutamylation, a process essential for one-carbon metabolism and nucleotide biosynthesis[1]. In synthetic biology and drug development, triglutamic acid tags are engineered onto peptides (such as the HIV-1 gp41 envelope glycoprotein) to drastically alter their isoelectric point (pI) and enhance aqueous solubility at low pH[2]. Furthermore, Glu3 serves as a critical biomarker in prebiotic chemistry experiments simulating early-Earth peptide oligomerization[3].

Characterizing Glu3 presents unique analytical challenges: it lacks a strong UV chromophore, exhibits extreme hydrophilicity (leading to poor retention on standard reversed-phase columns), and can form complex charge states in mass spectrometry. This application note details a self-validating, multimodal analytical architecture utilizing UPLC-FD/ToF-MS and 2D NMR to achieve rigorous quantification and structural elucidation.

Workflow Architecture

Fig 1. Multimodal analytical workflow for triglutamic acid characterization.

Causality in Analytical Design

As application scientists, we must engineer methods around the physicochemical realities of the analyte. The following explains the causality behind our specific experimental choices:

-

Why Pre-Column Derivatization? Direct analysis of Glu3 via LC-MS suffers from ion suppression and poor chromatographic retention. By reacting the primary amine of Glu3 with 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AccQ·Tag), we achieve three goals simultaneously: (1) introduction of a highly fluorescent moiety for orthogonal optical detection, (2) increased hydrophobicity for sharp peak shapes on C18 columns, and (3) enhanced electrospray ionization (ESI) efficiency[3].

-

Why Time-of-Flight Mass Spectrometry (ToF-MS)? In complex matrices like prebiotic reaction broths or cellular extracts, nominal mass resolution is insufficient. ToF-MS provides accurate mass measurements (<5 ppm mass error), which is critical for distinguishing Glu3 from isobaric matrix interferences and confirming sequence integrity[3].

-

Why 2D NMR for Linkage Analysis? Mass spectrometry cannot easily differentiate between

-linked andngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

Fig 2. Logical decision tree for determining Glu3 peptide linkage via 2D NMR.

Self-Validating Experimental Protocols

Protocol A: UPLC-FD/ToF-MS Quantification of Triglutamic Acid

This protocol utilizes a self-validating system incorporating internal standards and orthogonal detection to eliminate false positives.

Step 1: Reagent Preparation & Internal Standardization

-

Prepare a 100 µM stock of the Glu3 sample in LC-MS grade water.

-

Self-Validation Step: Spike the sample with a known concentration of an internal standard (e.g., methotrexate in folate assays, or a stable-isotope labeled Glu3 analog) to correct for derivatization efficiency and matrix effects[1].

Step 2: AccQ·Tag Derivatization

-

Transfer 10 µL of the spiked sample into a maximum recovery autosampler vial.

-

Add 70 µL of borate buffer (pH 8.8) to ensure the primary amine is deprotonated and highly nucleophilic.

-

Add 20 µL of AccQ·Tag reagent (reconstituted in anhydrous acetonitrile).

-

Vortex immediately and heat at 55°C for 10 minutes to drive the urea formation reaction to completion.

-

Self-Validation Step: Prepare a "Method Blank" (water + buffer + reagent) alongside the samples. Analyze this blank first to establish the baseline and rule out reagent-derived ghost peaks[3].

Step 3: UPLC Separation

-

Column: C18 Sub-2 µm particle size (e.g., Acquity UPLC BEH C18, 2.1 x 100 mm).

-

Mobile Phase A: 0.1% Formic acid in Water (provides protons for positive ESI).

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile.

-

Gradient: 1% B to 20% B over 10 minutes. The derivatized Glu3 will elute significantly later than underivatized polar amino acids due to the hydrophobic quinolyl tag.

Step 4: Orthogonal Detection (FD and ToF-MS)

-

Fluorescence Detection (FD): Set excitation at 250 nm and emission at 395 nm.

-

ToF-MS: Operate in positive ESI mode. Set capillary voltage at 2.5 kV. Monitor the exact mass of the derivatized Glu3 adduct

. A peak is only validated if the FD signal and the exact mass chromatogram perfectly co-elute.

Protocol B: Structural Elucidation via 1H and 13C NMR

Step 1: Sample Preparation

-

Lyophilize 5 mg of purified Glu3 to remove all residual

. -

Reconstitute in 600 µL of Deuterium Oxide (

, 99.9% atom D) to prevent the massive water resonance from obscuring the alpha-proton signals.

Step 2: 1D and 2D Acquisition

-

Acquire a standard 1H spectrum (minimum 64 scans) and a 13C spectrum (minimum 1024 scans) using a 600 MHz NMR spectrometer.

-

Acquire a 2D 1H-13C HMBC spectrum.

-

Self-Validation Step: Verify the presence of three distinct alpha-carbon cross-peaks (~50-55 ppm) and three distinct carbonyl cross-peaks (~170-180 ppm). The linkage type (

vs

Data Presentation & Analytical Figures of Merit

The following table summarizes the quantitative performance metrics of the UPLC-FD/ToF-MS workflow for glutamic acid oligomers. The high mass accuracy and low limits of detection (LOD) demonstrate the robustness of the derivatization approach.

Table 1: Quantitative Analytical Figures of Merit for AccQ·Tag Derivatized Glutamic Acid Oligomers

| Analyte | Chemical Formula (Derivatized) | Theoretical Exact Mass | Observed Retention Time (min) | LOD (nM) | LOQ (nM) |

| Glutamic Acid (Glu1) | 318.1089 | 2.10 | 0.8 | 2.5 | |

| Diglutamic Acid (Glu2) | 447.1515 | 3.45 | 1.0 | 3.2 | |

| Triglutamic Acid (Glu3) | 576.1941 | 4.35 | 1.2 | 4.0 |

(Note: Exact mass calculations reflect the addition of the AccQ·Tag moiety (

References

- Source: nasa.

- Source: d-nb.

- Source: nih.

- Source: mdpi.

Sources

Application Note & Protocol: Strategic Synthesis of H-Glu-Glu-Glu-OH

A Guide for Researchers in Peptide Chemistry and Drug Development

Abstract

H-Glu-Glu-Glu-OH, a tri-peptide of L-glutamic acid (EEE), represents a fundamental building block for constructing acidic peptides and poly-glutamic acid (PGA) chains. These structures are of significant interest in biomedicine, serving as drug delivery vehicles, hydrogel formers, and enhancers of molecular solubility.[1][2] However, the synthesis of glutamic acid-rich sequences presents distinct challenges, primarily related to the management of multiple carboxylic acid side chains, potential for side reactions, and issues with solubility. This document provides a comprehensive guide to the synthesis, purification, and analysis of H-Glu-Glu-Glu-OH, focusing on the principles of Solid-Phase Peptide Synthesis (SPPS). We will delve into the rationale behind strategic choices for protecting groups and coupling reagents and offer detailed, field-tested protocols for researchers, scientists, and drug development professionals.

Introduction: The Challenge and Potential of Glutamic Acid-Rich Peptides

Glutamic acid is a polar, hydrophilic amino acid characterized by its side-chain carboxylic acid group.[3][] When incorporated into a peptide sequence in multiples, as in H-Glu-Glu-Glu-OH, it imparts a strong negative charge and high aqueous solubility at physiological pH. This property is harnessed in various applications, from creating biocompatible hydrogels to conjugating with hydrophobic drugs to improve their pharmacokinetic profiles.[2][5]

The primary challenge in synthesizing such peptides lies in differentiating the α-carboxyl group, which forms the peptide backbone, from the γ-carboxyl group of the side chain.[6] Failure to effectively protect the side-chain carboxyl group during synthesis will lead to branching, uncontrolled oligomerization, and a complex mixture of final products. Therefore, a robust and orthogonal protection strategy is the cornerstone of successful synthesis.

Foundational Principles: Protecting Groups and Coupling Strategies

Orthogonal Side-Chain Protection for Glutamic Acid

In modern peptide synthesis, particularly using the popular Fmoc/tBu strategy, "orthogonality" is a critical concept. It means that the protecting groups for the N-terminus (temporary) and the side chains (permanent) can be removed under different chemical conditions without affecting each other or the bond to the solid support resin.[7]

For glutamic acid, the γ-carboxyl group requires a "permanent" protecting group that is stable to the basic conditions (typically 20% piperidine in DMF) used for N-terminal Fmoc group removal, but can be cleaved at the end of the synthesis.

| Protecting Group | Structure | Cleavage Condition | Key Advantages & Considerations |

| tert-Butyl (OtBu) | -C(CH₃)₃ | Strong Acid (e.g., >90% TFA) | Industry Standard for Fmoc SPPS. Highly stable to base. Cleaved simultaneously with peptide release from most acid-labile resins (e.g., Wang, Rink Amide).[6][7][8] |

| Allyl (OAll) | -CH₂CH=CH₂ | Pd(0) catalyst (e.g., Pd(PPh₃)₄) | Fully Orthogonal. Stable to both acid (TFA) and base (piperidine). Allows for selective deprotection on-resin for side-chain modification or cyclization.[7][9] |

| 2-Phenylisopropyl (O-2-PhiPr) | -C(CH₃)₂Ph | Very Mild Acid (1-2% TFA in DCM) | Highly Acid Labile. Useful for strategies requiring selective deprotection while other acid-labile groups (like OtBu) remain intact.[7][10] |

For the routine linear synthesis of H-Glu-Glu-Glu-OH, Fmoc-Glu(OtBu)-OH is the building block of choice due to its seamless integration into the standard Fmoc/tBu SPPS workflow.

Selecting the Right Coupling Reagent

The formation of the amide bond (peptide bond) is an energetically unfavorable condensation reaction that requires the activation of the carboxylic acid group of the incoming amino acid. The choice of coupling reagent is critical for ensuring high efficiency, minimizing side reactions, and preventing racemization.

| Reagent Class | Examples | Mechanism of Action | Suitability for Glu-rich Peptides |

| Carbodiimides | DIC, DCC, EDC | Forms a highly reactive O-acylisourea intermediate. Typically used with an additive like HOBt or Oxyma Pure to reduce racemization.[11][12] | Good for standard couplings. DIC/Oxyma is a cost-effective and efficient combination. DIC is preferred in SPPS as its urea byproduct is soluble, unlike that of DCC.[11][12] |

| Aminium/Uronium Salts | HBTU, TBTU, HATU, HCTU | Forms an activated ester (OBt or OAt ester) in situ, which then reacts with the free amine.[13] | Highly Recommended. These are the workhorses of modern SPPS. HATU is particularly potent due to the formation of the more reactive OAt ester and is excellent for overcoming steric hindrance or potential aggregation in repetitive sequences.[13] |

| Phosphonium Salts | PyBOP, PyAOP | Similar to aminium salts, forms an activated ester. Does not pose the risk of guanidinylation of the free N-terminus, a potential side reaction with uronium salts.[13] | Excellent choice. PyAOP is analogous to HATU in reactivity. Often used for difficult couplings and cyclizations.[13][14] |

For synthesizing a short, repetitive sequence like EEE, aggregation can sometimes occur, leading to incomplete reactions. Therefore, using a highly efficient reagent such as HATU or HCTU is a sound strategy to ensure the synthesis proceeds to completion at each step.

Experimental Workflow and Protocols

The following section details the step-by-step synthesis of H-Glu-Glu-Glu-OH via manual Fmoc-SPPS, followed by purification and analysis.

Diagram: Overall Synthesis and Purification Workflow

Caption: Workflow for the synthesis of H-Glu-Glu-Glu-OH.

Protocol 1: Solid-Phase Synthesis of H-Glu-Glu-Glu-OH

This protocol is based on a 0.1 mmol scale using Rink Amide resin, which will yield the C-terminally amidated peptide (H-Glu-Glu-Glu-NH₂). For the free acid (H-Glu-Glu-Glu-OH), substitute with 2-Chlorotrityl chloride resin or Wang resin.

Materials:

-

Rink Amide MBHA Resin (loading ~0.5 mmol/g)

-

Fmoc-Glu(OtBu)-OH

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM)

-

Piperidine

-

N,N'-Diisopropylethylamine (DIPEA)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)

-

Anhydrous Diethyl Ether

Equipment:

-

Fritted reaction vessel

-

Shaker or vortexer

-

Vacuum manifold

Procedure:

-

Resin Swelling:

-

Weigh 200 mg of Rink Amide resin (0.1 mmol) into the reaction vessel.

-

Add 5 mL of DMF and shake gently for 30 minutes to swell the resin beads.

-

Drain the DMF using vacuum.

-

-

Initial Fmoc Deprotection:

-

Add 3 mL of 20% (v/v) piperidine in DMF to the resin.

-

Shake for 5 minutes and drain.

-

Add another 3 mL of 20% piperidine in DMF and shake for 15 minutes.

-

Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL).

-

Self-Validation: Perform a Kaiser test. A few beads should turn a deep blue, indicating the presence of free primary amines.[15]

-

-

First Amino Acid Coupling (Glu-1):

-

In a separate vial, dissolve Fmoc-Glu(OtBu)-OH (169 mg, 0.4 mmol, 4 eq), HATU (152 mg, 0.4 mmol, 4 eq) in 2 mL of DMF.

-

Add DIPEA (139 µL, 0.8 mmol, 8 eq) to the activation mixture and vortex for 1-2 minutes.

-

Add the activated amino acid solution to the resin.

-

Shake for 1-2 hours at room temperature.

-

Drain the coupling solution and wash the resin with DMF (3 x 5 mL) and DCM (2 x 5 mL).

-